molecular formula C19H20FN3O4S2 B4547908 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No.: B4547908
M. Wt: 437.5 g/mol
InChI Key: UAMYKGFXTLDDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C19H20FN3O4S2 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.08792664 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research into derivatives of piperazine, including those with structural similarities to the mentioned compound, has shown promising antimicrobial and antiviral activities. For instance, urea and thiourea derivatives of piperazine doped with febuxostat demonstrated significant antimicrobial and antiviral properties, indicating the potential for these compounds in treating infectious diseases (Reddy et al., 2013).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating piperazinyl-ureido moieties have been synthesized and tested as inhibitors of the carbonic anhydrase enzyme, showing low nanomolar inhibition against multiple isoforms. These compounds are of interest for pharmacologic applications due to their selective inhibitory activity, highlighting the therapeutic potential of such chemical structures in treating conditions associated with altered carbonic anhydrase activity (Congiu et al., 2015).

Antimicrobial Activity of Novel Derivatives

Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have shown potential antimicrobial activity. This suggests the importance of the piperazine and carbothioamide groups in conferring biological activity against a range of pathogens, providing insights into the development of new antimicrobial agents (Babu et al., 2015).

Synthesis and Biological Evaluation

The synthesis and evaluation of compounds related to the specified molecule have been documented, with a focus on their potential therapeutic applications. For example, an improved one-pot synthesis method for an intermediate useful in anti-hypertensive drug production highlights the compound's relevance in medicinal chemistry (Ramesh et al., 2006).

Cancer Research Applications

Research into benzhydryl-sulfonyl-piperazine derivatives has shown significant inhibitory activity against human breast cancer cell proliferation. This indicates the potential of similar compounds for use in cancer therapy, particularly in targeting specific cancer cell lines and inhibiting their growth (Kumar et al., 2007).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S2/c20-14-1-4-16(5-2-14)29(24,25)23-9-7-22(8-10-23)19(28)21-15-3-6-17-18(13-15)27-12-11-26-17/h1-6,13H,7-12H2,(H,21,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMYKGFXTLDDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.